5,8-Quinazolinedione, 4-methyl-2-(4-nitrophenyl)-6-(phenylamino)-

Descripción

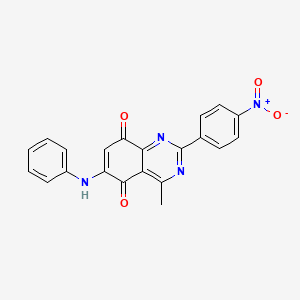

The compound 5,8-Quinazolinedione, 4-methyl-2-(4-nitrophenyl)-6-(phenylamino)- is a quinazolinedione derivative with substitutions at positions 2, 4, and 6. The quinazolinedione core consists of a bicyclic structure with two ketone groups at positions 5 and 7. Key substituents include:

- 4-Methyl group: Enhances lipophilicity and may influence molecular packing.

- 6-(Phenylamino): A phenyl-substituted amine, which could participate in hydrogen bonding or π-π stacking.

Propiedades

Número CAS |

61416-87-3 |

|---|---|

Fórmula molecular |

C21H14N4O4 |

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

6-anilino-4-methyl-2-(4-nitrophenyl)quinazoline-5,8-dione |

InChI |

InChI=1S/C21H14N4O4/c1-12-18-19(24-21(22-12)13-7-9-15(10-8-13)25(28)29)17(26)11-16(20(18)27)23-14-5-3-2-4-6-14/h2-11,23H,1H3 |

Clave InChI |

ODMHZGUZIGODAX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=NC(=N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C=C(C2=O)NC4=CC=CC=C4 |

Origen del producto |

United States |

Actividad Biológica

5,8-Quinazolinedione, 4-methyl-2-(4-nitrophenyl)-6-(phenylamino)- is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound has been investigated for various pharmacological properties, including anti-cancer and anti-inflammatory effects. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5,8-Quinazolinedione, 4-methyl-2-(4-nitrophenyl)-6-(phenylamino)- is . Its structure features a quinazoline core with various substituents that contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinazoline derivatives often act as inhibitors of specific enzymes involved in cancer progression.

- Interaction with DNA : Some studies suggest that quinazoline compounds can intercalate with DNA, leading to apoptosis in cancer cells.

- Modulation of Signaling Pathways : This compound may influence various signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Research indicates that 5,8-Quinazolinedione derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.2 | |

| A549 (Lung Cancer) | 12.0 |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promise in reducing inflammation. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effect of 5,8-Quinazolinedione on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting effective cytotoxicity against this cell line .

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor sizes compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Synergistic Effects : Combinations of 5,8-Quinazolinedione with other chemotherapeutic agents have been studied for synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including 5,8-Quinazolinedione, 4-methyl-2-(4-nitrophenyl)-6-(phenylamino)-. Research indicates that compounds with similar structures exhibit significant activity against various bacteria and fungi. For instance, compounds derived from quinazolines have shown efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential for development as antibacterial agents .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively documented. Studies have demonstrated that modifications to the quinazoline structure can enhance cytotoxicity against cancer cell lines. For example, the presence of nitro and amino groups in the structure of 5,8-Quinazolinedione enhances its interaction with biological targets involved in cancer progression .

Synthesis and Characterization

The synthesis of 5,8-Quinazolinedione derivatives typically involves multi-step organic reactions that can yield compounds with varied biological activities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antimicrobial Screening

A study published in RSC Advances investigated a series of quinazoline derivatives for their antimicrobial activity. Among these, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial properties. The study concluded that modifications such as introducing electron-withdrawing groups significantly enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

In another research effort, various quinazoline derivatives were tested against human cancer cell lines. The findings indicated that specific structural modifications led to increased cytotoxic effects on breast and lung cancer cells. The study emphasized the importance of functional groups in enhancing the compound's ability to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Structural Analogues in the Quinazolinedione Family

6,7-Bis(1-aziridinyl)-5,8-quinazolinedione ()

- Core structure : Shares the 5,8-quinazolinedione backbone but features aziridinyl groups at positions 6 and 7.

- Key differences :

Pyrimidinone Derivatives ()

Compounds 2b and 2c (pyrimidinones with thioether linkages) share functional groups with the target compound:

- 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one.

- 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one.

Insights :

- Nitrophenyl and phenylamino groups are common in both the target compound and pyrimidinones, suggesting comparable solubility and crystallinity.

- Thioether linkages in 2b/2c may enhance stability compared to the target compound’s direct aryl substitutions.

Functional Analogues in Dye Chemistry ()

Disperse dyes like Disperse Red 1042B (CAS 137428–29–6) share structural motifs:

- Nitro groups and phenylamino substituents are critical for chromophore activity in dyes .

- Key difference : The target compound’s quinazolinedione core differs from the pyridine carbonitrile backbone of dyes, likely directing it toward pharmaceutical rather than industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.